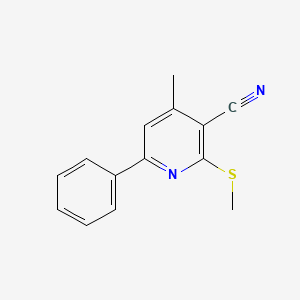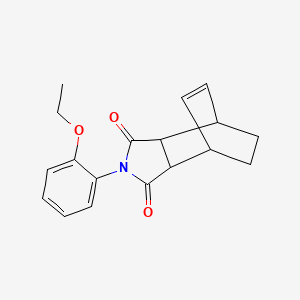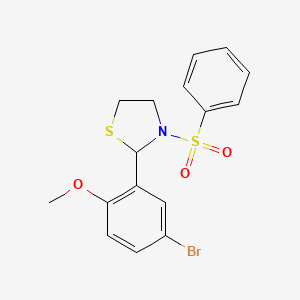
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylsulfanyl)phenylmethanamine: This compound shares the methylsulfanyl and phenyl groups but differs in the presence of a methanamine group instead of a pyridine ring.
4-Methyl-2-(methylsulfanyl)pyrimidine: This compound has a similar structure but features a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups and the presence of a pyridine ring
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-10-8-13(11-6-4-3-5-7-11)16-14(17-2)12(10)9-15/h3-8H,1-2H3 |
InChI Key |
FMAHSTUBSMNIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC)C2=CC=CC=C2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-methoxyphenyl)-5-[(2E)-3-(2-nitrophenyl)prop-2-enylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15037480.png)

![1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B15037486.png)
![5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15037489.png)
![ethyl 2-{[4-(3-methylbutoxy)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15037495.png)
![[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B15037509.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-bromobenzoate](/img/structure/B15037515.png)


![N-(2,3-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15037531.png)
![(6Z)-6-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037539.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B15037556.png)

![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037562.png)
